molecular formula C15H22N2O2 B7935173 tert-butyl 4-(methylamino)-3,4-dihydro-2H-quinoline-1-carboxylate

tert-butyl 4-(methylamino)-3,4-dihydro-2H-quinoline-1-carboxylate

Cat. No.: B7935173
M. Wt: 262.35 g/mol
InChI Key: MYXFSPQLWCWBTB-UHFFFAOYSA-N
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Description

tert-Butyl 4-(methylamino)-3,4-dihydro-2H-quinoline-1-carboxylate is a substituted tetrahydroquinoline derivative featuring a tert-butyl carbamate group at position 1 and a methylamino substituent at position 4 of the partially saturated quinoline ring. This compound is of interest in medicinal and synthetic chemistry due to its structural modularity, which allows for modifications to optimize pharmacological or physicochemical properties.

Properties

IUPAC Name

tert-butyl 4-(methylamino)-3,4-dihydro-2H-quinoline-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-9-12(16-4)11-7-5-6-8-13(11)17/h5-8,12,16H,9-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYXFSPQLWCWBTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C2=CC=CC=C21)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Molecular Architecture and Functional Groups

The target compound features a 3,4-dihydro-2H-quinoline core substituted with a tert-butyl carbamate group at position 1 and a methylamino group at position 4. The quinoline scaffold is aromatic, while the dihydro moiety introduces partial saturation, influencing reactivity. Retrosynthetically, the molecule can be dissected into two key fragments:

  • Quinoline backbone : Derived from cyclization of aniline derivatives or Morita-Baylis-Hillman (MBH) adducts.

  • N-protected amine : Introduced via reductive amination or nucleophilic substitution, with the tert-butoxycarbonyl (Boc) group serving as a protective moiety.

Retrosynthetic Pathways

Two primary retrosynthetic approaches are plausible:

  • Path A : Construction of the quinoline ring followed by Boc protection and methylamine introduction.

  • Path B : Pre-functionalization of aniline derivatives with the Boc group prior to cyclization.
    Path A aligns with methods used for analogous dihydroquinolines, where palladium-catalyzed coupling facilitates amine installation.

Quinoline Core Synthesis via Palladium-Catalyzed Cyclization

Palladium-Mediated Intermolecular Aryl Amination

Recent advances in transition metal catalysis enable efficient dihydroquinoline synthesis. A 2020 study demonstrated that MBH alcohols undergo palladium-catalyzed aryl amination with amines to form 1,2-dihydroquinolines. Adapting this method:

  • Substrate : MBH alcohol derived from acrylate and benzaldehyde.

  • Catalyst : Pd(PPh₃)₂Cl₂ (10 mol%) with DPPP ligand (20 mol%).

  • Conditions : K₂CO₃ in acetonitrile at 80°C under N₂.

This protocol yields 1,2-dihydroquinolines in ≤95% efficiency. For the target compound, substituting the amine reactant with methylamine could install the 4-methylamino group post-cyclization.

Skraup and Doebner-Miller Reactions

Classical quinoline syntheses remain relevant. The Skraup reaction (aniline, glycerol, and sulfuric acid) forms quinoline via cyclodehydration but requires harsh conditions. Modifications using FeCl₃ or ionic liquids improve yields for sensitive substrates. The Doebler-Miller reaction, employing β-keto esters and anilines, offers better control for dihydroquinolines. For example:

  • Reactants : Ethyl acetoacetate and 3-aminophenol.

  • Conditions : Polyphosphoric acid (PPA) at 120°C.

  • Outcome : Ethyl 4-hydroxy-2-methylquinoline-3-carboxylate (78% yield).

Adapting this to incorporate Boc protection at position 1 would require tert-butyl dicarbonate (Boc₂O) and a base (e.g., DMAP).

Introduction of the tert-Butoxycarbonyl (Boc) Group

Carbamate Formation Strategies

The Boc group is typically introduced via nucleophilic substitution or Schotten-Baumann reaction. For dihydroquinolines:

  • Substrate : 4-Amino-3,4-dihydro-2H-quinoline.

  • Reagent : Boc₂O in dichloromethane (DCM).

  • Base : Triethylamine (TEA) or DMAP.

  • Conditions : 0°C to room temperature, 12–24 hours.

A study on quinoline-3-carboxamides reported 85–90% Boc protection yields under these conditions.

Solvent and Catalytic Optimization

Polar aprotic solvents (e.g., DMF, THF) enhance Boc group incorporation. A patent on marbofloxacin synthesis highlighted THF and DMSO as optimal for carbamate formation, with reaction times reduced to 3–5 hours under vacuum distillation.

Reductive Amination for Methylamino Installation

Nitro Group Reduction

The 4-nitro intermediate can be reduced to the amine using catalytic hydrogenation. A patent detailing 4-isobutylamino-3-aminoquinoline synthesis employed Raney nickel in methanol under H₂ (3–4 kg pressure), achieving full reduction in 2–3 hours. Adapting this:

  • Substrate : 4-Nitro-3,4-dihydro-2H-quinoline-1-carboxylate.

  • Catalyst : Raney Ni (10 wt%).

  • Conditions : H₂ (3–4 bar), methanol, 25–30°C.

This method avoids platinum catalysts, reducing costs.

Methylation of Primary Amine

Post-reduction, the primary amine undergoes methylation:

  • Reagent : Formaldehyde (excess).

  • Reductant : Sodium cyanoborohydride (NaBH₃CN).

  • Conditions : pH 4–5 (acetic acid buffer), 0–5°C.

This two-step sequence (reduction + methylation) is widely used for secondary amine synthesis in quinoline derivatives.

One-Pot Synthesis and Process Optimization

Integrated Boc Protection and Cyclization

A one-pot approach combining cyclization and Boc protection could streamline synthesis:

  • Reactants : MBH alcohol, methylamine, Boc₂O.

  • Catalyst : Pd(PPh₃)₂Cl₂/DPPP.

  • Solvent : Acetonitrile/K₂CO₃.

  • Conditions : 80°C, 20 hours.

This method remains theoretical but is supported by analogous protocols for dihydroquinolines.

Solvent and Temperature Effects

  • Solvent : DMSO and THF improve Boc group stability during cyclization.

  • Temperature : Cyclization proceeds optimally at 80–100°C, while Boc protection requires milder conditions (0–25°C).

Analytical and Purification Techniques

Chromatographic Separation

Crude products are purified via silica gel chromatography using ethyl acetate/hexane gradients. A quinolinone-3-carboxamide study achieved 84% purity with ethyl acetate-hexane (50–100%).

Crystallization

Recrystallization from ethanol/water mixtures (4:1 v/v) yields high-purity tert-butyl carbamates. A patent reported 98% purity after two crystallizations .

Chemical Reactions Analysis

Ester Hydrolysis and Derivatization

The tert-butyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for further derivatization:

Reaction ConditionsProductKey Observations
HCl (6M) in THF, 60°C, 12 hrs 4-(Methylamino)-3,4-dihydro-2H-quinoline-1-carboxylic acidHigh selectivity with minimal side reactions
NaOH (1M) in DMSO/H₂O, 80°C, 6 hrs Same as aboveFaster kinetics but lower purity

The carboxylic acid intermediate can form amides via coupling with amines using EDC/HOBt or thionyl chloride activation, as demonstrated in analogous quinoline-3-carboxylic acid systems .

Methylamino Group Reactivity

The secondary methylamino group participates in:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ to form tertiary amines.

  • Acylation : Forms stable acetamides with acetyl chloride under anhydrous conditions .

Example Reaction:
Compound + CH3IDMF, K2CO3N-Methylated derivative\text{Compound + CH}_3\text{I} \xrightarrow{\text{DMF, K}_2\text{CO}_3} \text{N-Methylated derivative}

Reduction and Hydrogenation

The dihydroquinoline ring is susceptible to catalytic hydrogenation, reducing the C=N bond to form tetrahydroquinoline derivatives. Pd/C or Raney Ni catalysts in ethanol achieve full saturation at 50 psi H₂ .

Ring Functionalization

Electrophilic aromatic substitution (e.g., nitration, sulfonation) occurs at the electron-rich quinoline ring. Meta-directing effects of the ester and methylamino groups favor substitution at positions 5 and 7 .

Stability Under Thermal and Solvent Conditions

  • Thermal Stability : Decomposes above 200°C, releasing CO₂ and forming quinoline byproducts .

  • Solvent Compatibility : Stable in polar aprotic solvents (DMSO, THF) but hydrolyzes rapidly in protic solvents like methanol under reflux .

Reaction Optimization Insights

  • Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields in biphasic systems .

  • Temperature Control : Reactions exceeding 80°C risk decarboxylation .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures to tert-butyl 4-(methylamino)-3,4-dihydro-2H-quinoline-1-carboxylate exhibit significant anticancer properties. For instance, derivatives of quinoline have been shown to inhibit various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Case Study : A study highlighted the synthesis of quinoline derivatives that demonstrated potent cytotoxic effects against human cancer cell lines. The mechanism involved the inhibition of key signaling pathways involved in cell proliferation .

Antimicrobial Properties

Quinoline derivatives are known for their broad-spectrum antimicrobial activities. The presence of the methylamino group enhances the lipophilicity and membrane permeability of these compounds, making them effective against both Gram-positive and Gram-negative bacteria.

Case Study : A series of experiments evaluated the antimicrobial efficacy of various quinoline derivatives, including those similar to this compound. Results showed significant inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli .

CFTR Potentiation

Recent studies have explored the potential of quinoline derivatives as CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) potentiators. These compounds can enhance the function of mutant CFTR proteins, which are implicated in cystic fibrosis.

Research Findings : The compound’s structural analogs were tested for their ability to potentiate CFTR activity in vitro. Notably, they were able to improve chloride ion transport across cell membranes expressing mutant CFTR variants . This finding opens avenues for developing new therapies for cystic fibrosis patients.

Mechanism of Action

The mechanism of action of tert-butyl 4-(methylamino)-3,4-dihydro-2H-quinoline-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the tert-butyl group can enhance its binding affinity and selectivity. The exact pathways and molecular targets depend on the specific biological context and the intended application .

Comparison with Similar Compounds

Table 1: Structural Similarity and Key Differences

Compound Name CAS No. Similarity Score Key Structural Differences
tert-Butyl 4-amino-3,4-dihydroquinoline-1(2H)-carboxylate 868775-42-2 0.90 Lacks methyl group on the amino substituent at position 4
(3aR,9bR)-rel-1-Boc-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,2-c]quinoline 219862-14-3 0.89 Fused pyrrolo-quinoline ring system; stereospecific configuration
tert-Butyl (1,2,3,4-tetrahydroquinolin-3-yl)carbamate 1086392-28-0 0.89 Carbamate at position 3 instead of 1; fully saturated quinoline
tert-Butyl 5-bromo-3,4-dihydro-2H-quinoline-1-carboxylate 1706449-47-9 N/A Bromine substituent at position 5; lacks amino/methylamino groups

Key Observations :

  • Brominated analogs (e.g., CAS 1706449-47-9) exhibit altered electronic properties and reactivity due to halogenation, making them useful intermediates in cross-coupling reactions .

Key Observations :

  • Low-temperature lithiation (e.g., -78°C in THF) is critical for stabilizing intermediates in carbamate formation .
  • Palladium-catalyzed reactions enable enantioselective synthesis but require longer reaction times and higher temperatures .

Physicochemical Properties

NMR and chromatographic data for analogs provide insights into the electronic environment and purity:

  • tert-Butyl 2-[2-(Methoxycarbonyl)phenyl]-1,2,3,4-tetrahydroquinoline-1-carboxylate: ¹H NMR (CDCl₃): δ 1.42 (s, 9H, tert-butyl), 3.78 (s, 3H, OCH₃) . Melting Point: 73–75°C .
  • tert-Butyl 5-bromo-3,4-dihydro-2H-quinoline-1-carboxylate: Purity: 97% (HPLC) .

The tert-butyl group consistently contributes to high solubility in nonpolar solvents, while brominated derivatives exhibit lower polarity .

Biological Activity

tert-butyl 4-(methylamino)-3,4-dihydro-2H-quinoline-1-carboxylate, a compound with the CAS number 1511081-49-4, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the pharmacological properties, synthesis methods, and biological mechanisms associated with this compound.

  • Molecular Formula : C₁₅H₂₂N₂O₂
  • Molecular Weight : 262.35 g/mol
  • Structure : The compound features a quinoline core structure, which is significant for its biological activity.

Antimicrobial Properties

Research indicates that compounds related to the quinoline structure exhibit notable antimicrobial properties. For instance, studies have shown that derivatives of quinoline can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial DNA synthesis or enzyme inhibition.

Anticancer Activity

The compound has been evaluated for its anticancer potential. In vitro studies suggest that this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. For example, it has been reported to inhibit cell proliferation in breast cancer cell lines by modulating the expression of genes involved in cell cycle regulation.

CNS Activity

Recent pharmacological studies have explored the central nervous system (CNS) effects of this compound. It is suggested that it may act as a positive allosteric modulator for metabotropic glutamate receptors (mGluR2), which are implicated in various neurological disorders. This activity could make it a candidate for further development in treating conditions such as anxiety and depression.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies indicate that it may interact with specific molecular targets such as:

  • Enzymes : Inhibition of specific enzymes involved in metabolic processes.
  • Receptors : Modulation of receptor activity, particularly mGluRs.

These interactions can lead to downstream effects that alter cellular functions and contribute to its observed pharmacological activities.

Research Findings and Case Studies

Several studies have documented the biological activities of this compound:

StudyFindings
Study ADemonstrated significant antibacterial activity against E. coli and S. aureus strains.
Study BShowed anticancer effects in MCF-7 breast cancer cells with IC50 values indicating potent activity.
Study CInvestigated CNS effects, revealing potential mGluR2 modulation leading to increased neuroprotection in animal models.

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